molecular formula C9H12Cl2Si B8083284 Dichloro(3-phenylpropyl)silane

Dichloro(3-phenylpropyl)silane

Cat. No. B8083284
M. Wt: 219.18 g/mol
InChI Key: HHCAULAWARSHJQ-UHFFFAOYSA-N
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Description

Dichloro(3-phenylpropyl)silane is a useful research compound. Its molecular formula is C9H12Cl2Si and its molecular weight is 219.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

dichloro(3-phenylpropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2Si/c10-12(11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCAULAWARSHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[SiH](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The intermediate isomeric phenethylmethyldichlorosilane was prepared from methyldichorosilane and styrene using the method described by J. L. Speier at pages 435ff of ADVANCES IN ORGANOMETALLIC CHEMISTRY, Academic Press, Edited by F. G. A. Stone and R. West, 17 (1979). It contained approximately 65% of the 2-phenethyl isomer and 35% of the 1-phenethyl isomer.
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[Compound]
Name
2-phenethyl
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Name
1-phenethyl
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ORGANOMETALLIC
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Synthesis routes and methods II

Procedure details

Reaction between styrene and methyldichlorosilane with platinum catalyst in the presence of sodium 1-octanesulfonate. 624 mg Styrene and 732 mg methyldichlorosilane were introduced into a glass tube, and 40 mg of sodium 1-octanesulfonate were added. 0.9 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.4 wt % platinum content) was added. The tube was sealed and placed in a 100° C. oil bath where it was heated for 20 hours. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 71% and a phenethylmethyldichlorosilane yield of 46%. The ratio between the phenethylmethyldichlorosilane and the (α-methylbenzyl)methyldichlorosilane was 18:1.
[Compound]
Name
divinylsiloxane
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0 (± 1) mol
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reactant
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0.9 mg
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624 mg
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732 mg
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40 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Reaction between styrene and methyldichlorosilane with platinum catalyst in the presence of sodium 1-octanesulfonate. 624 mg Styrene and 732 mg methyldichlorosilane were introduced into a glass tube, and 40 mg of sodium 1-octanesulfonate were added with a microsyringe. 0.9 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) was added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 100° C. oil bath where it was heated for 20 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 71% and a phenethylmethyldichlorosilane yield of 46%. The ratio between the phenethylmethyldichlorosilane and the (α-methylbenzyl)methyldichlorosilane was 18:1.
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
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0.9 mg
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solvent
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0 (± 1) mol
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catalyst
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624 mg
Type
reactant
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732 mg
Type
reactant
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Quantity
40 mg
Type
reactant
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[Compound]
Name
Teflon
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Synthesis routes and methods IV

Procedure details

Reaction between styrene and methyldichlorosilane with platinum catalyst in the presence of sodium dodecylsulfate. 427 mg Styrene and 498 mg methyldichlorosilane were introduced into a glass tube, and 55 mg of sodium dodecylsulfate was added. 1 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.4 wt % platinum content) was added. The tube was sealed and placed in a 100° C. oil bath where it was heated for 20 hours. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 45% and a phenethylmethyldichlorosilane yield of 20%. The ratio between the phenethylmethyldichlorosilane and the (α-methylbenzyl)methyldichlorosilane was 34:1.
[Compound]
Name
divinylsiloxane
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0 (± 1) mol
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reactant
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1 mg
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427 mg
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498 mg
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reactant
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55 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Reaction between styrene and methyldichlorosilane with platinum catalyst in the presence of trimethylsilyl ester of benzenesulfonic acid. 624 mg Styrene and 732 mg methyldichlorosilane were introduced into a glass tube, and 54 mg of a trimethylsilyl ester of benzenesulfonic acid were added with a microsyringe. 0.9 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) was added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 27% and a phenethylmethyldichlorosilane yield of 19%. The ratio between the phenethylmethyldichlorosilane and the (α-methylbenzyl)methyldichlorosilane was 4.2:1.
[Compound]
Name
Teflon
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
divinylsiloxane
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0 (± 1) mol
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reactant
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Quantity
0.9 mg
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solvent
Reaction Step Three
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0 (± 1) mol
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[Compound]
Name
trimethylsilyl ester
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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catalyst
Reaction Step Four
Quantity
624 mg
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reactant
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Quantity
732 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trimethylsilyl ester
Quantity
54 mg
Type
reactant
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0 (± 1) mol
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